![molecular formula C17H19N7O B2403997 2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2198645-65-5](/img/structure/B2403997.png)
2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It has been studied as a potential bromodomain inhibitor, specifically targeting the BRD4 protein . This protein is a promising therapeutic target for treating various diseases, including cancers .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The core structure is a [1,2,4]triazolo[4,3-b]pyridazine, which is fused with an azetidine ring and a hexahydrocinnolinone ring .Aplicaciones Científicas De Investigación
Kinase Inhibition
Compounds with structural features similar to the given compound, particularly those containing [1,2,4]triazolo moieties, have been evaluated for their potential as kinase inhibitors. For example, a study on a series of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)imidazoles demonstrated significant inhibitory activity against TGF-β type I receptor kinase, highlighting the therapeutic potential in cancer immunotherapy and antifibrotic treatments (Jin et al., 2014).
Antimicrobial Activities
The antimicrobial potential of compounds featuring triazolo and pyridazinyl moieties has been explored, suggesting that the compound could have applications in combating microbial infections. A study on the synthesis and biological evaluation of new thiazolopyrimidines, including triazolo and triazinopyrimidine derivatives, indicated promising antimicrobial activity against a range of pathogens (Said et al., 2004).
Antitumor and Anti-inflammatory Properties
Compounds structurally related to the given molecule have been synthesized and tested for their antitumor and anti-inflammatory activities. For instance, novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines exhibited high antibacterial, antifungal, and anti-inflammatory activities, suggesting potential therapeutic applications (El-Reedy & Soliman, 2020).
Cardiovascular Applications
Research on 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems revealed compounds with significant coronary vasodilating and antihypertensive activities, indicating the potential cardiovascular applications of compounds with similar structural features (Sato et al., 1980).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c25-17-7-13-3-1-2-4-14(13)20-23(17)10-12-8-22(9-12)16-6-5-15-19-18-11-24(15)21-16/h5-7,11-12H,1-4,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIUIYBDAUICIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CN(C3)C4=NN5C=NN=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403916.png)

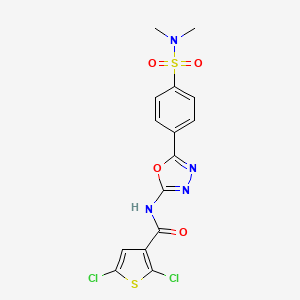
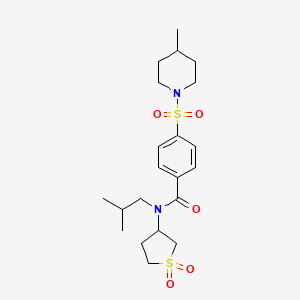
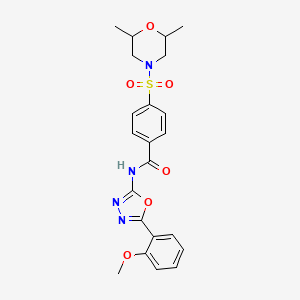

![furan-2-yl(4-(7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)methanone](/img/structure/B2403922.png)
![N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2403923.png)
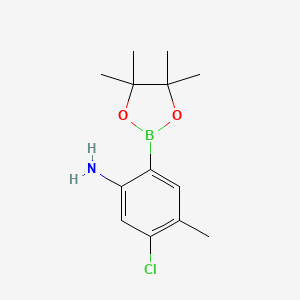
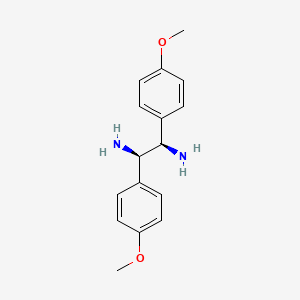
![Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate](/img/structure/B2403934.png)
![N-(4-acetylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2403935.png)
![8-(sec-butyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403936.png)

